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Compound of Interest

Compound Name: Isobutyl butyrate

Cat. No.: B008406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isobutyl butyrate (2-methylpropyl butanoate) is a butyrate ester recognized for its

characteristic sweet and fruity aroma, reminiscent of pineapple and banana.[1] It is widely used

as a flavoring agent in the food and confectionery industries and as a fragrance ingredient.[1] A

thorough understanding of its physicochemical and thermodynamic properties is crucial for its

application, quality control, and for researchers in drug development who may use it as a

starting material or encounter it as a metabolite. This technical guide provides a comprehensive

overview of both the theoretical and experimental properties of isobutyl butyrate, with a focus

on computational prediction methods and detailed experimental protocols.

Core Physicochemical and Thermodynamic
Properties
A summary of the key physicochemical and thermodynamic properties of isobutyl butyrate is

presented below. These values, largely determined through experimental methods, serve as a

benchmark for theoretical calculations.
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Property Experimental Value Reference

Molecular Formula C₈H₁₆O₂ [1]

Molecular Weight 144.21 g/mol [1]

Boiling Point 156.9 - 158 °C at 760 mmHg [1][2][3]

Density 0.858 - 0.863 g/mL at 20-25 °C [1][2][4]

Refractive Index 1.402 - 1.405 at 20 °C [1][4]

Vapor Pressure 2.91 mmHg at 25 °C [5]

LogP (Octanol-Water Partition

Coefficient)
2.76 [1][3]

Solubility

Slightly soluble in water;

soluble in most fixed oils and

alcohol; insoluble in glycerol.

[1][2]

Flash Point 114 °F (45.6 °C) [3]

Theoretical Calculation Methodologies
The prediction of molecular properties through computational methods is a cornerstone of

modern chemistry, offering insights into the behavior of substances without the need for

extensive experimentation. The primary theoretical approaches applicable to isobutyl butyrate
include quantum mechanical methods and Quantitative Structure-Property Relationship

(QSPR) models.

Quantum Mechanical Methods: Ab Initio and Density
Functional Theory (DFT)
Quantum mechanical methods, such as ab initio calculations and Density Functional Theory

(DFT), are powerful tools for predicting the properties of molecules from first principles, based

on solving the Schrödinger equation.[6]

Ab Initio Methods: These methods use fundamental physical constants and the principles of

quantum mechanics to calculate molecular properties.[7] The Hartree-Fock method is a
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foundational ab initio approach, though more accurate results are often obtained with

methods that include electron correlation, such as Møller-Plesset perturbation theory (e.g.,

MP2).[7] For esters, ab initio calculations have been successfully used to determine

thermodynamic properties like enthalpies of formation.[8]

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that

calculates the electronic structure of atoms, molecules, and solids.[9] It is generally less

computationally intensive than high-level ab initio methods while providing excellent

accuracy for a wide range of properties.[10] DFT can be employed to predict geometries,

vibrational frequencies (for IR spectra simulation), and thermodynamic properties of esters.

[10] The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)) is crucial for

obtaining accurate results.[11]

The general workflow for calculating properties using these methods is depicted in the following

diagram.
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Caption: A logical workflow for the theoretical calculation of molecular properties.

Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical methods that correlate the structural or property-descriptive

features of molecules (known as molecular descriptors) with their physicochemical properties.
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[12][13] These models are particularly useful for predicting properties of large sets of

compounds or when quantum mechanical calculations are computationally prohibitive.

A typical QSPR study involves:

Data Set Collection: Assembling a set of molecules with known experimental values for the

property of interest.

Descriptor Calculation: Generating a large number of molecular descriptors that encode

topological, geometrical, electronic, and constitutional features of the molecules.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or

machine learning algorithms to build a mathematical model that relates the descriptors to the

property.[14]

Model Validation: Assessing the predictive power of the model using internal and external

validation techniques.

For isobutyl butyrate, a QSPR model could be developed to predict properties like its boiling

point by training on a dataset of other esters with known boiling points.[15]

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and

reproducible data. The following sections outline the methodologies for determining key

properties of isobutyl butyrate.

Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the

surrounding atmospheric pressure.

Apparatus:

Thiele tube or a beaker with heating oil (e.g., paraffin oil)

Thermometer
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Small test tube (fusion tube)

Capillary tube (sealed at one end)

Heating source (e.g., Bunsen burner or hot plate)

Stand and clamp

Procedure:

Fill the Thiele tube or beaker with a suitable heating oil.

Place a small amount of isobutyl butyrate into the small test tube.

Invert the sealed capillary tube and place it inside the test tube containing the sample.

Attach the test tube to the thermometer and immerse them in the heating oil, ensuring the

sample is below the oil level.

Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from

the open end of the capillary tube.

Continue heating until a continuous and rapid stream of bubbles is observed.

Turn off the heat and allow the apparatus to cool slowly.

The boiling point is the temperature at which the bubbling stops and the liquid just begins to

be drawn back into the capillary tube.[16][17]

Determination of Density
Density is the mass per unit volume of a substance.

Apparatus:

Pycnometer (a flask with a specific volume)

Analytical balance
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Water bath for temperature control

Procedure:

Clean and dry the pycnometer thoroughly and determine its mass.

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature

(e.g., 20 °C) until it reaches thermal equilibrium.

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh

it.

Empty and dry the pycnometer, then fill it with isobutyl butyrate.

Repeat the process of temperature equilibration and weighing.

The density of isobutyl butyrate is calculated using the masses of the water and the

sample, and the known density of water at the experimental temperature.[18]

Alternatively, a hydrometer or an oscillating U-tube density meter can be used for a more rapid

measurement.[18]

Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it

enters a material.

Apparatus:

Abbe refractometer

Constant temperature water bath

Dropper

Procedure:

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
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Ensure the prism surfaces are clean and dry.

Place a few drops of isobutyl butyrate onto the prism surface.

Close the prisms and allow the sample to reach the desired temperature by circulating water

from the water bath.

Adjust the refractometer until the dividing line between the light and dark fields is sharp and

centered in the crosshairs.

Read the refractive index from the instrument's scale.[1][19]

Determination of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its

condensed phases at a given temperature in a closed system.

Apparatus:

Static or dynamic vapor pressure apparatus

Pressure sensor

Temperature-controlled chamber

Procedure (Static Method):

A small amount of isobutyl butyrate is placed in a thermostated, evacuated vessel.

The sample is allowed to equilibrate at a set temperature.

The pressure inside the vessel, which is the vapor pressure of the substance at that

temperature, is measured using a pressure sensor.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
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GC-MS is a powerful technique for separating, identifying, and quantifying the components of a

volatile sample.

Apparatus:

Gas chromatograph coupled to a mass spectrometer

Appropriate capillary column (e.g., DB-5ms)

Syringe for sample injection

Vials for sample and standard preparation

Procedure:

Sample Preparation: Prepare a dilute solution of isobutyl butyrate in a suitable solvent

(e.g., hexane or dichloromethane). An internal standard may be added for quantitative

analysis.[20]

GC-MS Parameters: Set the instrument parameters, including the injector temperature, oven

temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization

mode, mass range).[21]

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Analysis: The components of the sample are separated in the GC column and then detected

by the mass spectrometer, which provides a mass spectrum for each component.

Identification: The mass spectrum of the isobutyl butyrate peak is compared with a library

of known spectra (e.g., NIST) for confirmation. The retention time is also a key identifier.

The following diagram illustrates a general experimental workflow.
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Caption: A generalized workflow for the experimental determination of a physical property.

Conclusion
This technical guide has provided a detailed overview of the theoretical and experimental

approaches to characterizing the properties of isobutyl butyrate. While experimental

measurements provide benchmark data, computational methods like DFT and QSPR offer
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powerful predictive capabilities that can accelerate research and development. The provided

protocols serve as a practical guide for researchers seeking to measure these properties in a

laboratory setting. A combined approach, where theoretical calculations are validated by

experimental data, represents the most robust strategy for understanding the chemical and

physical behavior of isobutyl butyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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